2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile
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Overview
Description
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a pyridine ring. It is used as a versatile building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile may involve large-scale bromination and nitrile introduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-(6-Bromo-5-oxopyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(6-Bromo-5-hydroxypyridin-3-yl)ethylamine.
Substitution: Formation of 2-(6-Substituted-5-hydroxypyridin-3-yl)acetonitrile.
Scientific Research Applications
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromopyridin-3-yl)acetonitrile
- 2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile
- 2-(2-Bromopyridin-3-yl)acetonitrile
Uniqueness
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic pathways. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(6-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-6(11)3-5(1-2-9)4-10-7/h3-4,11H,1H2 |
InChI Key |
LHYOOQACSPAUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)CC#N |
Origin of Product |
United States |
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